Cas no 2138365-18-9 (Acetic acid, 2-[(6-azabicyclo[3.2.1]oct-3-ylamino)sulfonyl]-, ethyl ester)
Acetic acid, 2-[(6-azabicyclo[3.2.1]oct-3-ylamino)sulfonyl]-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Acetic acid, 2-[(6-azabicyclo[3.2.1]oct-3-ylamino)sulfonyl]-, ethyl ester
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- Inchi: 1S/C11H20N2O4S/c1-2-17-11(14)7-18(15,16)13-10-4-8-3-9(5-10)12-6-8/h8-10,12-13H,2-7H2,1H3
- InChI Key: FDJGFJRHTBOFKM-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CS(NC1CC2CC(CN2)C1)(=O)=O
Acetic acid, 2-[(6-azabicyclo[3.2.1]oct-3-ylamino)sulfonyl]-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-784592-0.05g |
ethyl 2-({6-azabicyclo[3.2.1]octan-3-yl}sulfamoyl)acetate |
2138365-18-9 | 95.0% | 0.05g |
$1008.0 | 2025-02-22 | |
| Enamine | EN300-784592-0.1g |
ethyl 2-({6-azabicyclo[3.2.1]octan-3-yl}sulfamoyl)acetate |
2138365-18-9 | 95.0% | 0.1g |
$1056.0 | 2025-02-22 | |
| Enamine | EN300-784592-0.25g |
ethyl 2-({6-azabicyclo[3.2.1]octan-3-yl}sulfamoyl)acetate |
2138365-18-9 | 95.0% | 0.25g |
$1104.0 | 2025-02-22 | |
| Enamine | EN300-784592-0.5g |
ethyl 2-({6-azabicyclo[3.2.1]octan-3-yl}sulfamoyl)acetate |
2138365-18-9 | 95.0% | 0.5g |
$1152.0 | 2025-02-22 | |
| Enamine | EN300-784592-1.0g |
ethyl 2-({6-azabicyclo[3.2.1]octan-3-yl}sulfamoyl)acetate |
2138365-18-9 | 95.0% | 1.0g |
$1200.0 | 2025-02-22 | |
| Enamine | EN300-784592-2.5g |
ethyl 2-({6-azabicyclo[3.2.1]octan-3-yl}sulfamoyl)acetate |
2138365-18-9 | 95.0% | 2.5g |
$2351.0 | 2025-02-22 | |
| Enamine | EN300-784592-5.0g |
ethyl 2-({6-azabicyclo[3.2.1]octan-3-yl}sulfamoyl)acetate |
2138365-18-9 | 95.0% | 5.0g |
$3479.0 | 2025-02-22 | |
| Enamine | EN300-784592-10.0g |
ethyl 2-({6-azabicyclo[3.2.1]octan-3-yl}sulfamoyl)acetate |
2138365-18-9 | 95.0% | 10.0g |
$5159.0 | 2025-02-22 |
Acetic acid, 2-[(6-azabicyclo[3.2.1]oct-3-ylamino)sulfonyl]-, ethyl ester Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on Acetic acid, 2-[(6-azabicyclo[3.2.1]oct-3-ylamino)sulfonyl]-, ethyl ester
Acetic acid, 2-[(6-azabicyclo[3.2.1]oct-3-ylamino)sulfonyl]-, ethyl ester (CAS No. 2138365-18-9): A Comprehensive Overview
Acetic acid, 2-[(6-azabicyclo[3.2.1]oct-3-ylamino)sulfonyl]-, ethyl ester, identified by the CAS number 2138365-18-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate bicyclic structure and functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of both an amine and a sulfonamide moiety in its molecular framework suggests a multifaceted role in drug design and therapeutic applications.
The structure of Acetic acid, 2-[(6-azabicyclo[3.2.1]oct-3-ylamino)sulfonyl]-, ethyl ester is built around a bicyclic system derived from bicyclo[3.2.1]octane, which is a common scaffold in medicinal chemistry due to its ability to mimic certain biological binding pockets. The introduction of an amino group at the 6-position of this bicyclic system, followed by a sulfonyl group attached to the 2-position of the ethyl ester moiety, creates a molecule with potential interactions with various biological targets. This structural complexity makes it an intriguing candidate for further investigation in the development of novel pharmaceutical agents.
In recent years, there has been growing interest in the exploration of heterocyclic compounds for their therapeutic potential. The bicyclic system present in Acetic acid, 2-[(6-azabicyclo[3.2.1]oct-3-ylamino)sulfonyl]-, ethyl ester is particularly noteworthy as it can be modified to enhance binding affinity and selectivity towards specific biological receptors. This flexibility has led to numerous studies aimed at optimizing the pharmacological properties of such compounds.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of an amine and a sulfonamide group provides multiple sites for chemical modification, allowing researchers to fine-tune its interactions with biological targets. For instance, the amine group can form hydrogen bonds with polar residues in protein binding pockets, while the sulfonamide group can engage in electrostatic interactions or even coordinate with metal ions depending on the target protein.
The sulfonamide moiety is particularly interesting from a pharmacological standpoint due to its well-documented role as a pharmacophore in many successful drugs. Sulfonamides have been widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer. The presence of this group in Acetic acid, 2-[(6-azabicyclo[3.2.1]oct-3-ylamino)sulfonyl]-, ethyl ester suggests that it may exhibit similar therapeutic effects or serve as a precursor for drugs targeting related pathways.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like Acetic acid, 2-[(6-azabicyclo[3.2.1]oct-3-ylamino)sulfonyl]-, ethyl ester, with their complex and unique structures, offer new opportunities for developing drugs that are less likely to encounter resistance mechanisms associated with more conventional molecules.
The ethyl ester portion of the molecule also contributes to its overall chemical profile by providing a site for metabolic conversion into other functional groups such as carboxylic acids or amides. This metabolic versatility can be exploited to enhance drug bioavailability or to introduce additional layers of specificity into drug design strategies.
In conclusion, Acetic acid, 2-[(6-azabicyclo[3.2.1]oct-3-ylamino)sulfonyl]-, ethyl ester represents a promising candidate for further exploration in pharmaceutical research due to its intricate structure and multifunctional nature. Its potential as a scaffold for drug discovery is enhanced by the presence of key pharmacophoric groups such as amine and sulfonamide moieties, which can be tailored to interact with specific biological targets.
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